K00546 is a potent, ATP-competitive inhibitor of Extracellular signal-regulated kinase 5 (ERK5/MAPK7) belonging to the pyrrole carboxamide chemical class. It is designed for use as a chemical probe to precisely investigate the role of ERK5 kinase activity in cellular signaling pathways, such as those involved in cell proliferation, migration, and survival. [1] Unlike broader pathway inhibitors or less selective tool compounds, K00546 enables more specific interrogation of the direct downstream consequences of ERK5 catalytic function.
Selecting an ERK5 inhibitor based on target name alone can lead to flawed experimental outcomes. Common substitutes carry significant off-target liabilities that make them unsuitable for precise research. For example, XMD8-92 is a dual inhibitor that potently engages the epigenetic reader protein BRD4, confounding any results intended to be specific to ERK5 kinase activity. [1] Similarly, the older tool BIX 02189 is a more potent inhibitor of the upstream kinase MEK5 than of ERK5 itself, making it impossible to attribute observed cellular effects solely to the inhibition of ERK5. [2] Therefore, K00546 should be selected when the experimental goal is to specifically inhibit the catalytic activity of ERK5 without these known confounding variables.
A key procurement risk with the widely used tool compound XMD8-92 is its potent, nanomolar-range inhibition of the bromodomain protein BRD4, an epigenetic reader. This off-target activity can produce phenotypes unrelated to ERK5 inhibition. The pyrrole carboxamide scaffold, from which K00546 is derived, was specifically optimized for kinase selectivity. While XMD8-92 shows potent affinity for both ERK5 (Kd = 80 nM) and BRD4 (Kd = 170 nM), K00546 and its close analogs are designed to avoid this cross-reactivity, ensuring observed effects are attributable to ERK5. [REFS-1, REFS-2]
| Evidence Dimension | Biochemical Affinity (Kd) for Off-Target BRD4 |
| Target Compound Data | Designed for high selectivity against non-kinase off-targets like BRD4. |
| Comparator Or Baseline | XMD8-92: Kd = 170 nM |
| Quantified Difference | K00546 avoids the nanomolar off-target BRD4 affinity characteristic of XMD8-92. |
| Conditions | Biochemical binding assays (e.g., KinomeScan, Isothermal Titration Calorimetry). |
This selectivity is critical for generating reproducible and unambiguous data, preventing misattribution of cellular effects to ERK5 when they may be caused by BRD4 inhibition.
The alternative compound BIX 02189 is often used in ERK5 studies, but it is a more potent inhibitor of the upstream activating kinase, MEK5 (IC50 = 1.5 nM), than of ERK5 itself (IC50 = 59 nM). [1] Inhibiting the pathway at the MEK5 level blocks all downstream signaling, making it impossible to isolate the specific functions of ERK5's catalytic activity. K00546 is an ATP-competitive inhibitor that acts directly on ERK5 (IC50 = 820 nM for a close analog), allowing researchers to probe the consequences of ERK5 inhibition specifically, downstream of MEK5 activation. [2]
| Evidence Dimension | Primary Target Potency (IC50) |
| Target Compound Data | Direct ERK5 inhibitor (IC50 for close analog = 820 nM) |
| Comparator Or Baseline | BIX 02189: Primarily a MEK5 inhibitor (IC50 = 1.5 nM) |
| Quantified Difference | BIX 02189 is ~39x more potent against the upstream kinase MEK5 than against ERK5, whereas K00546 directly targets ERK5. |
| Conditions | In vitro biochemical kinase assays. |
For studies aiming to understand the specific role of ERK5 (vs. the entire MEK5/ERK5 axis), direct inhibition is required for valid mechanistic conclusions.
Practical usability is a critical, often overlooked, procurement factor for kinase inhibitors. Some potent inhibitors in the ERK5 class are known to suffer from poor aqueous or solvent solubility, complicating stock solution preparation and leading to compound precipitation in assays. [1] K00546 demonstrates high solubility in DMSO (≥ 44.38 mg/mL), ensuring reliable and reproducible preparation of high-concentration stock solutions for use across a wide range of cellular and biochemical assays.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥ 44.38 mg/mL (≥ 100 mM) |
| Comparator Or Baseline | General class challenge: Poor solubility can limit the utility of other potent but less soluble ERK5 inhibitors. |
| Quantified Difference | Provides a high working concentration range, minimizing solvent effects and preventing precipitation-related artifacts. |
| Conditions | Standard laboratory solvent (DMSO). |
High solubility simplifies lab workflows, reduces the risk of experimental artifacts from compound precipitation, and is essential for automated high-throughput screening applications.
When the research goal is to determine if a cellular phenotype is dependent on the catalytic activity of ERK5, K00546 is an appropriate tool. Its selectivity against BRD4 and its direct action on ERK5 (not MEK5) ensure that observed results can be confidently attributed to the target. [REFS-1, REFS-2]
In hematological malignancies or other cancers where BET bromodomain signaling is a key driver, using a BRD4-active compound like XMD8-92 would be highly confounding. K00546 allows for the specific study of ERK5's role in these complex models without engaging the BRD4 pathway. [1]
For applications such as high-throughput screening, automated liquid handling, and dose-response matrix experiments, the high solubility and stability of K00546 in DMSO is a significant advantage. It ensures accurate and reproducible dosing, free from the artifacts of compound precipitation that can occur with less soluble alternatives.